molecular formula C10H17NO4 B8332007 1-(Ethoxycarbonyl)-3-pyrrolidinepropanoic acid

1-(Ethoxycarbonyl)-3-pyrrolidinepropanoic acid

Cat. No. B8332007
M. Wt: 215.25 g/mol
InChI Key: ZXFNCQXCFCPCEX-UHFFFAOYSA-N
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Patent
US05231184

Procedure details

A mixture of 13 parts of 3-[1-(ethoxycarbonyl)-3-pyrrolidinyl]-2-propenoic acid and 100 parts of acetic acid was hydrogenated at normal pressure and at 20° C. with 2 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. The residue was taken up in methylbenzene and the latter was evaporated again, yielding 13 parts (100%) of 1-(ethoxycarbonyl) -3-pyrrolidinepropanoic acid as a residue (int. 28).
[Compound]
Name
13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[1-(ethoxycarbonyl)-3-pyrrolidinyl]-2-propenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:10][CH2:9][CH:8]([CH:11]=[CH:12][C:13]([OH:15])=[O:14])[CH2:7]1)=[O:5])[CH3:2].[H][H]>[Pd].C(O)(=O)C>[CH2:1]([O:3][C:4]([N:6]1[CH2:10][CH2:9][CH:8]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
13
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-[1-(ethoxycarbonyl)-3-pyrrolidinyl]-2-propenoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1CC(CC1)C=CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the latter was evaporated again

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(=O)N1CC(CC1)CCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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